molecular formula C9H12Cl3N B1520477 2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride CAS No. 1240528-65-7

2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride

Cat. No. B1520477
M. Wt: 240.6 g/mol
InChI Key: ANINNMQZKKXFBJ-UHFFFAOYSA-N
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Description

“2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride” is an organic compound . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride” is represented by the chemical formula C9H12Cl3N . The molecular weight of this compound is 240.56 . The IUPAC name for this compound is "2-(2,6-dichlorophenyl)propan-2-amine; hydrochloride" .


Physical And Chemical Properties Analysis

“2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride” appears as a powder . It should be stored at room temperature .

Scientific Research Applications

Hydroxychloroquine and Azithromycin as COVID-19 Treatment

One study explores the role of hydroxychloroquine, a compound chemically distinct but relevant due to its pharmacological application, in treating COVID-19. This research found that hydroxychloroquine, especially when combined with azithromycin, was associated with a reduction in viral load among COVID-19 patients (Gautret et al., 2020).

Propofol in Clinical Use

Another study pertains to propofol (2,6-diisopropylphenol), which is used for anesthesia and sedation. Although structurally and functionally different from the query compound, propofol's widespread clinical application underscores the importance of understanding the pharmacokinetics and effects of chemically specific agents. Research into propofol has highlighted its efficacy and safety profile in various medical procedures (You et al., 2011).

Environmental and Pharmacological Studies

Environmental studies on related compounds, such as those examining the impact of organophosphate flame retardants on hormone levels and semen quality, indicate the broader chemical family's relevance to public health (Meeker & Stapleton, 2009). While not directly applicable to the specific chemical , these studies underscore the importance of assessing chemical exposures and their potential health impacts.

Safety And Hazards

The safety information for “2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(2,6-dichlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)8-6(10)4-3-5-7(8)11;/h3-5H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANINNMQZKKXFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride

CAS RN

1240528-65-7
Record name 2-(2,6-dichlorophenyl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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